2-(Quinolin-4-yloxy)ethan-1-amine
CAS No.:
Cat. No.: VC18236844
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-quinolin-4-yloxyethanamine |
| Standard InChI | InChI=1S/C11H12N2O/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11/h1-5,7H,6,8,12H2 |
| Standard InChI Key | JRZOYAXWBRZCNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
2-(Quinolin-4-yloxy)ethan-1-amine is characterized by the systematic name 2-(quinolin-4-yloxy)ethylamine. Its molecular structure consists of a quinoline moiety substituted at the 4-position with an ethanamine group via an ether linkage (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 34256-23-0 | |
| SMILES | C1=CC=C2C(=C1)C=CC=N2OCCN | |
| Solubility (Predicted) | Low aqueous solubility |
Figure 1: 2D structure of 2-(quinolin-4-yloxy)ethan-1-amine. The quinoline ring (left) is connected to the ethylamine group (right) via an oxygen atom .
A structurally similar compound, 2-(quinolin-4-yl)ethan-1-amine (CAS 860720-12-3), lacks the ether oxygen and has a molecular weight of 172.23 g/mol . This distinction is critical, as the presence of the oxygen atom in 2-(quinolin-4-yloxy)ethan-1-amine influences its electronic properties and biological interactions.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 2-(quinolin-4-yloxy)ethan-1-amine typically involves nucleophilic substitution reactions between 4-hydroxyquinoline and chloroethylamine derivatives. For example, Pd/C-catalyzed hydrogenation of intermediates like 2-(quinolin-4-yloxy)acetamide has been reported to yield amine derivatives with moderate efficiency (32% yield) .
Derivative Development
Structural modifications of the parent compound have focused on enhancing pharmacological activity. For instance:
-
Acetamide Derivatives: Replacing the amine group with acetamide (e.g., 2-(quinolin-4-yloxy)acetamide) improves antitubercular potency, with MIC values reaching 0.05 μM .
-
Alkylamino Side Chains: Introducing alkylamino chains at the 4-position enhances efflux pump inhibition in Staphylococcus aureus, as demonstrated in scaffold-hopping studies .
Pharmacological Properties
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides—derivatives of the parent amine—exhibit robust activity against drug-sensitive and multidrug-resistant Mtb strains . Key findings include:
-
MIC Values: 0.05–0.5 μM against H37Rv and clinical isolates .
-
Intracellular Efficacy: Reduces bacterial load in Mtb-infected macrophages by 1–2 log units, comparable to rifampin .
-
Resistance Mitigation: Retains activity against strains resistant to isoniazid and rifampin .
Table 1: Pharmacological Profile of Selected Derivatives
| Compound | MIC (μM) | Vero Cell IC (μM) | Macrophage Efficacy |
|---|---|---|---|
| 5s | 0.05 | >20 | 1.5 log reduction |
| 5m | 0.1 | >20 | 1.2 log reduction |
| Rifampin (Control) | 0.02 | N/A | 1.8 log reduction |
Efflux Pump Inhibition
The quinolin-4-yloxy scaffold has been explored as a NorA efflux pump inhibitor in S. aureus. Structural features critical for activity include:
Research and Development Challenges
Solubility and Metabolic Stability
Despite promising activity, the parent amine and its derivatives face challenges:
-
Low Aqueous Solubility: Limits bioavailability and formulation options .
-
Rapid Metabolism: Phase I/II metabolism reduces systemic exposure .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume